molecular formula C15H11NO2S B1331037 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 73775-26-5

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1331037
CAS No.: 73775-26-5
M. Wt: 269.3 g/mol
InChI Key: SMFDPIVZZGFOPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid emerged from the broader historical progression of quinoline chemistry, which traces its origins to the mid-19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The systematic exploration of quinoline derivatives gained significant momentum following the discovery that quinoline-containing compounds possessed remarkable biological activities, particularly in antimalarial applications exemplified by quinine, an alkaloid found in plants. The specific development of quinoline-4-carboxylic acid derivatives represents a more recent chapter in this historical narrative, driven by recognition that these compounds constitute one of the most important series within quinoline chemistry due to their diverse medicinal properties and transformability into bioactive compounds.

The emergence of thiophene-substituted quinoline derivatives, including this compound, reflects the modern synthetic chemistry approach of systematically incorporating heterocyclic substituents to modulate molecular properties. This compound, assigned Chemical Abstracts Service number 73775-26-5, represents the convergence of two significant heterocyclic systems: the quinoline core, which has been extensively studied since the 1960s development of nalidixic acid, and the thiophene ring system, known for its electronic properties and synthetic versatility. The specific combination of these structural elements in this compound demonstrates the continued evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

The historical development of quinoline-4-carboxylic acid derivatives has been closely linked to medicinal chemistry applications, where researchers have systematically explored various substitution patterns to optimize biological activities. Several synthetic methodologies have been developed specifically for quinoline carboxylic acid derivatives, including the traditional Pfitzinger reaction between acetophenones and isatins, and the Doebner reaction involving anilines, benzaldehydes, and pyruvic acid. These established synthetic approaches provided the foundation for accessing complex derivatives such as this compound, though the incorporation of thiophene substituents required adaptation of existing methodologies to accommodate the electronic and steric demands of the heterocyclic substituent.

Chemical Classification and Nomenclature

This compound belongs to the broad class of heterocyclic aromatic compounds, specifically categorized as a substituted quinoline derivative bearing both thiophene and carboxylic acid functional groups. The systematic nomenclature reflects the compound's complex structural architecture, where the quinoline ring system serves as the parent structure, modified by substitution at the 2-position with a 5-methylthiophen-2-yl group and at the 4-position with a carboxylic acid functionality. This nomenclature system follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, ensuring unambiguous identification of the molecular structure.

The molecular formula C₁₅H₁₁NO₂S indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 269.32 grams per mole. The compound's Chemical Abstracts Service registry number 73775-26-5 provides a unique identifier within chemical databases, while the Molecular Design Limited number MFCD00994756 offers an additional cataloging reference. The Standard International Chemical Identifier representation provides a systematic encoding of the molecular structure, facilitating computational analysis and database searches across different chemical information systems.

From a structural classification perspective, this compound represents a fusion of multiple heterocyclic systems, combining the benzopyridine framework of quinoline with the five-membered thiophene ring containing sulfur as the heteroatom. This dual heterocyclic nature places the compound within the category of biheterocyclic systems, where the electronic properties of both ring systems contribute to the overall molecular behavior. The carboxylic acid functionality introduces additional complexity through its potential for hydrogen bonding interactions and acid-base chemistry, further expanding the compound's classification to include carboxylic acid derivatives within the heterocyclic framework.

Table 1: Chemical Identity and Classification Data

Property Value Reference
Chemical Name This compound
Molecular Formula C₁₅H₁₁NO₂S
Molecular Weight 269.32 g/mol
Chemical Abstracts Service Number 73775-26-5
Molecular Design Limited Number MFCD00994756
Chemical Classification Heterocyclic carboxylic acid derivative
Ring Systems Quinoline, thiophene

Position in Quinoline Carboxylic Acid Family

Within the extensive quinoline carboxylic acid family, this compound occupies a distinctive position characterized by its specific substitution pattern and heterocyclic substituent. Quinoline-4-carboxylic acid derivatives constitute one of the most important series within quinoline chemistry, distinguished by their diverse medicinal properties and synthetic accessibility through established reaction pathways. The positioning of the carboxylic acid group at the 4-position of the quinoline ring creates a specific electronic environment that influences both the compound's chemical reactivity and its potential biological interactions.

The incorporation of the 5-methylthiophen-2-yl substituent at the 2-position of the quinoline ring represents a strategic modification that differentiates this compound from simpler quinoline-4-carboxylic acid derivatives. This substitution pattern introduces additional aromatic character through the thiophene ring while providing steric bulk that can influence molecular conformation and intermolecular interactions. Comparative analysis with other quinoline-4-carboxylic acid derivatives reveals that 2-position substitution generally enhances lipophilicity and can modulate biological activity profiles, making this compound representative of advanced quinoline derivative design strategies.

The thiophene substituent specifically contributes unique electronic properties that distinguish this compound from quinoline derivatives bearing purely carbocyclic substituents. Thiophene rings are known for their electron-rich nature and ability to participate in pi-stacking interactions, properties that can significantly influence the compound's behavior in biological systems and its potential for forming intermolecular associations. The methyl substitution on the thiophene ring further modulates these electronic effects while providing additional steric considerations that affect overall molecular geometry.

Synthesis methodologies for quinoline-4-carboxylic acid derivatives have been extensively developed, with several established approaches including the Pfitzinger reaction, Doebner reaction, and various multi-component coupling strategies. The preparation of this compound likely requires adaptation of these general methodologies to accommodate the thiophene substituent, potentially involving specialized coupling reactions or modified reaction conditions to achieve the desired substitution pattern while maintaining the integrity of both heterocyclic systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its representation of broader trends in modern heterocyclic design and synthesis. Heterocyclic compounds play fundamental roles in chemistry, biology, and materials science, with their unique properties arising from the presence of heteroatoms within cyclic ring structures. The combination of quinoline and thiophene heterocycles in a single molecular framework exemplifies the sophisticated approach of contemporary heterocyclic chemistry, where multiple heterocyclic systems are strategically combined to achieve desired molecular properties.

The quinoline portion of the molecule contributes aromatic stability and the characteristic reactivity patterns associated with azanaphthalene systems. Quinoline itself demonstrates both electrophilic and nucleophilic substitution reactions, behaving similarly to both pyridine and benzene in its chemical transformations. This dual reactivity profile provides synthetic opportunities for further functionalization and derivatization, making quinoline-based compounds valuable scaffolds for chemical development. The electron-deficient nature of the quinoline nitrogen atom also contributes to the compound's potential for coordination chemistry and hydrogen bonding interactions.

The thiophene component introduces sulfur heteroatom chemistry, contributing unique electronic properties that complement the quinoline system. Thiophene rings are known for their aromatic character and electron-rich nature, properties that can modulate the electronic distribution throughout the entire molecular framework. The methyl substitution on the thiophene ring provides additional steric and electronic effects, demonstrating how systematic structural modifications can fine-tune molecular properties within heterocyclic systems.

The carboxylic acid functionality serves as both a reactive center for chemical transformations and a recognition element for biological interactions. Carboxylic acids can participate in acid-base chemistry, esterification reactions, and amide formation, providing synthetic handles for further molecular elaboration. In biological contexts, carboxylic acid groups often serve as binding elements for protein interactions, contributing to the compound's potential utility in medicinal chemistry applications.

Table 2: Heterocyclic System Contributions

Heterocyclic Component Electronic Character Functional Contributions Chemical Properties
Quinoline ring Electron-deficient aromatic Nucleophilic/electrophilic reactivity Coordination ability, pi-stacking
Thiophene ring Electron-rich aromatic Electronic modulation Aromatic interactions, sulfur chemistry
Carboxylic acid Polar functional group Acid-base chemistry Hydrogen bonding, metal coordination

The integration of these multiple heterocyclic and functional elements in this compound demonstrates the complexity achievable in modern heterocyclic chemistry. This molecular architecture represents the type of sophisticated design that characterizes contemporary approaches to heterocyclic compound development, where strategic combination of different heterocyclic systems creates molecules with enhanced properties compared to simpler analogs. The compound thus serves as an exemplar of how heterocyclic chemistry continues to evolve toward increasingly complex and functionally diverse molecular structures.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFDPIVZZGFOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350111
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73775-26-5
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Advantages:

  • Efficient catalytic activity.
  • High selectivity for the desired product.

Limitations:

  • Reaction time may be prolonged depending on substrate reactivity.

Condensation of Isatin with Aromatic Ketones

A high-yielding synthesis protocol involves reacting substituted isatin with various aromatic ketones under reflux conditions in ethanol, with potassium hydroxide as a catalyst.

Reaction Conditions:

Advantages:

  • Improved yield and purity.
  • Environmentally friendly solvent system.

Limitations:

  • Extended reaction times for certain substrates.
  • Requires careful control of temperature to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to synthesize quinoline derivatives, including 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. This method uses m-chloroaniline, pyruvic acid, and benzaldehyde under microwave conditions.

Reaction Conditions:

Advantages:

  • Rapid synthesis.
  • Higher yields compared to conventional heating.

Limitations:

  • Requires specialized equipment.
  • Limited scalability for industrial applications.

Intermolecular Condensation Using InCl₃ Catalyst

A novel method utilizes N-arylbenzaldimines and acrylates or acrylamides in acetonitrile under microwave irradiation with indium chloride (InCl₃) as a catalyst.

Reaction Conditions:

  • Catalyst: Indium chloride (InCl₃)
  • Solvent: Acetonitrile
  • Duration: Short reaction times due to microwave assistance.

Advantages:

  • Excellent yields.
  • Reduced by-product formation.

Limitations:

  • Requires precise control of microwave parameters.
  • Limited availability of InCl₃ catalyst in some regions.

Green Synthesis Using Potassium Hydroxide

A green chemistry approach involves the use of potassium hydroxide as a catalyst in ethanol under reflux conditions for extended periods (12–72 hours). Substituted isatins and aromatic ketones are common reactants.

Reaction Conditions:

Advantages:

  • Environmentally friendly.
  • High purity and selectivity.

Limitations:

  • Longer reaction times compared to microwave-assisted methods.

Comparative Data Table

Method Catalyst Solvent Temperature Duration Yield Notes
o-Amino Acetophenone Condensation Molecular iodine Ethanol Reflux Moderate High Selective but requires longer time.
Isatin Condensation Potassium hydroxide Ethanol 80°C 3–72 hours High Environmentally friendly.
Microwave-Assisted None Ethanol Microwave 1–2 minutes Very high Rapid synthesis; limited scalability.
InCl₃ Catalysis Indium chloride Acetonitrile Microwave Short Excellent Novel method; requires precise control.
Green Synthesis Potassium hydroxide Ethanol Reflux 12–72 hours High Sustainable but slower process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under mild conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Thiophene oxidationm-CPBA or H₂O₂Sulfoxide/Sulfone derivatives60–75%

Reduction Reactions

The quinoline ring and nitro groups are reduced using catalytic hydrogenation:

Reaction TypeReagents/ConditionsProductApplicationSource
Quinoline reductionPd/C, H₂ (1 atm)Tetrahydroquinoline derivativesAntibacterial agents
Nitro reductionFe/HCl or SnCl₂Amino-substituted intermediatesHDAC inhibitor synthesis

Electrophilic Substitution

The quinoline ring participates in electrophilic substitution at positions ortho to the nitrogen atom:

Reaction TypeReagents/ConditionsSubstituent IntroducedSelectivitySource
Friedel-Crafts acylationAlCl₃, acetyl chlorideAcetyl groupC-5/C-7 positions
BrominationBr₂, FeBr₃BromineC-6 position

Derivatization via Carboxylic Acid Modifications

The carboxylic acid group enables diverse functionalization:

Amidation

  • Reacted with amines (e.g., phenylpiperazine) to form hydrazides or hydroxamates for HDAC inhibition .
  • Example: Hydrazide derivatives showed IC₅₀ values of 1.94 µM against HDAC3 .

Esterification

  • Methanol/H₂SO₄ yields methyl esters, improving lipophilicity for antimicrobial applications .

Biological Activity-Driven Modifications

Structural modifications enhance pharmacological properties:

DerivativeModificationBiological Activity (IC₅₀ or MIC)Source
5a 4-F substitutionMIC = 64 µg/mL (S. aureus)
D28 Hydrazide ZBGHDAC3 inhibition: 46.58% at 2 µM

Comparative Reactivity Insights

  • Thiophene vs. Quinoline reactivity : The thiophene ring is more susceptible to electrophilic substitution than the quinoline core due to its electron-rich nature .
  • Steric effects : Methyl groups at C-6/C-8 positions hinder substitution at adjacent quinoline positions .

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid derivatives have been extensively studied. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

A study synthesized various derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity using the agar diffusion method. The results demonstrated that certain compounds exhibited significant activity against S. aureus, with minimal inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL, indicating potential for development as antibacterial agents .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
5a64128
5b>256>256

Anti-inflammatory Properties

Quinoline derivatives, including this compound, have shown promising anti-inflammatory effects. A recent study highlighted their ability to reduce inflammation in lipopolysaccharide-induced RAW264.7 mouse macrophages without significant cytotoxicity, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study: Anti-inflammatory Evaluation

In vitro studies demonstrated that these compounds could effectively inhibit inflammatory responses, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, they exhibited selective viability reduction in cancer cell lines while maintaining low toxicity in normal cells.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its derivatives have been shown to possess selective cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Evaluation

Research involving the sulforhodamine B assay revealed that specific quinoline derivatives displayed significant antiproliferative effects on mammary MCF7 and cervical HeLa cancer cells. The mechanism is hypothesized to involve chelation with divalent metals, enhancing their anticancer activity through molecular interactions .

Cell LineIC50 (μM)
MCF710
HeLa15

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including direct amination and cyclization techniques. Structural modifications are crucial for enhancing biological activity and tailoring the compound's pharmacological profile.

Synthesis Overview

A straightforward synthetic route involves reacting isatin with substituted acetophenones under basic conditions, followed by cyclization to form the quinoline core. This method allows for the introduction of different functional groups that can modulate the compound's activity .

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some quinoline derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

A. Halogenated Derivatives

  • This derivative showed utility in drug discovery pipelines for Trypanosoma infections .
  • 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Substituting methyl with chlorine on the thiophene ring () alters electronic properties, increasing electronegativity.

B. Methyl-Substituted Derivatives

  • 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Additional methyl groups at the 6- and 7-positions () enhance steric bulk, which may improve metabolic stability but reduce solubility. No biological data are available, but analogous compounds with methyl groups often exhibit modulated pharmacokinetic profiles.

Heterocyclic Ring Modifications

A. Thiophene vs. Furan/Phenyl Substituents

  • 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Replacing thiophene with furan () introduces an oxygen atom, increasing hydrophilicity. Derivatives like 6-fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Compound 28) were synthesized but showed variable antibacterial activity, with MIC values ranging from 64–128 µg/mL against Staphylococcus aureus .
  • 2-Phenyl-quinoline-4-carboxylic acid: Substituting thiophene with phenyl () removes heteroatom-mediated interactions. Despite this, derivatives like 5a4 and 5a7 demonstrated potent antibacterial activity (MIC = 64 µg/mL against S. aureus), highlighting the importance of the carboxylic acid group for target binding .

B. Benzofuran Derivatives

  • 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid esters/amides: These compounds () exhibited antioxidant and antibacterial activities, with phenolic esters showing superior radical scavenging compared to amides. This suggests that electron-donating groups on the ester moiety enhance antioxidant capacity.

Biological Activity

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H13NO2S
  • Molecular Weight : 299.35 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound.

In Vitro Antibacterial Evaluation

A study conducted on various derivatives of quinoline-4-carboxylic acids demonstrated significant antibacterial activity against several strains of bacteria. The results indicated that structural modifications enhance the antibacterial efficacy of these compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus64 μg/mL
5aEscherichia coli128 μg/mL
5bMethicillin-resistant S. aureus>256 μg/mL

The compound 5a exhibited the most potent activity against S. aureus and E. coli, suggesting that the length and flexibility of substituents significantly influence antibacterial properties .

Anticancer Activity

Research indicates that quinoline derivatives, particularly those with a carboxylic acid moiety, show promising anticancer activity.

The compound has been shown to act as an agonist for SIRT6, a protein involved in regulating cellular metabolism and stress responses. By activating SIRT6, this compound may enhance the body's ability to combat cancer cell proliferation and improve metabolic disorders associated with cancer .

In Vivo Studies

In vivo studies demonstrated that certain derivatives of quinoline-4-carboxylic acids effectively inhibit tumor growth. For instance, a specific derivative showed a significant reduction in tumor volume in pancreatic cancer models.

TreatmentTumor Volume (mm³)Control Group Volume (mm³)
Compound 12q150300
MDL-800 (control)280

These findings suggest that modifications in the quinoline structure can lead to enhanced anticancer properties .

Case Studies

  • Antileishmanial Activity : A study synthesized several quinoline derivatives, including those similar to this compound, and tested them against Leishmania donovani. The results indicated that these compounds possess significant antileishmanial activity with IC50 values ranging from 1.56 μg/mL to 200 μg/mL .
  • Cytotoxicity Studies : Compounds derived from quinoline were assessed for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The results showed low cytotoxicity levels for the most active compounds, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid?

  • Methodology : The compound can be synthesized via condensation reactions using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DMF (dimethylformamide) as a solvent. For example, analogous quinoline-4-carboxylic acid derivatives are synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with thiophene-based amines in the presence of NMM (N-methylmorpholine) .
  • Key Steps :

  • Activation of the carboxylic acid group using coupling agents.
  • Purification via vacuum filtration and column chromatography (e.g., Agilent 1200 series with C18 columns) .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., thiophene and quinoline ring integration) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : For structural elucidation (e.g., SHELX programs for small-molecule refinement) .
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 2-aryl-quinoline derivatives) to validate synthesis .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Challenges :

  • Degradation in organic solvents (e.g., instability of analogous compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide during long-term storage) .
    • Storage Recommendations :
  • Store in dry, inert environments (argon atmosphere) at -20°C .
  • Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Optimization Strategies :

  • Stoichiometric Adjustments : Use excess coupling agents (e.g., PyBOP) to drive reactions to completion .
  • Catalytic Additives : Introduce RuO2_2·H2_2O for oxidative coupling steps, as seen in analogous quinoline syntheses .
  • Purification : Employ gradient elution (e.g., MeCN/H2_2O with 0.1% TFA) to isolate high-purity product .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • In Silico Approaches :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .
  • Molecular Docking : Screen against target proteins (e.g., tuberculosis enzymes) using software like AutoDock .
    • ADMET Studies : Predict pharmacokinetic properties (e.g., logP for lipophilicity) using tools like SwissADME .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

  • Case Example :

  • If 1^1H NMR suggests a planar quinoline-thiophene conformation but X-ray data shows a dihedral angle (e.g., 78.3° in 4-methylphenyl quinoline-2-carboxylate ), use SHELXL refinement to reconcile discrepancies .
    • Validation : Cross-reference with analogous compounds (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) to identify systematic errors .

Data Contradiction Analysis

Scenario Conflict Resolution Strategy Reference
Spectral vs. Crystallographic Data NMR suggests planar structure; X-ray shows bent conformation.Re-examine solvent effects on NMR (e.g., DMSO-induced planarity) and validate with DFT calculations.
Biological Activity Discrepancies Inconsistent IC50_{50} values across assays.Standardize assay conditions (e.g., pH, temperature) and use control compounds (e.g., 2-(4-fluorophenyl)quinoline-4-carboxylic acid ) for calibration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

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